Rabdosin B

Description

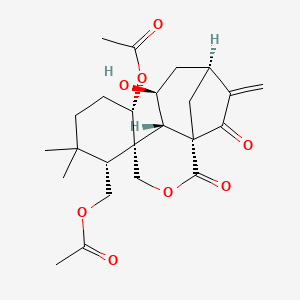

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1S,1'R,3'S,5R,6S,7S,9S)-3'-acetyloxy-7-hydroxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O8/c1-12-15-8-16(27)19-23(9-15,20(12)28)21(29)31-11-24(19)17(10-30-13(2)25)22(4,5)7-6-18(24)32-14(3)26/h15-19,27H,1,6-11H2,2-5H3/t15-,16+,17-,18+,19-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXJXSFHXOVGTA-DUAAMXSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(CCC(C12COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]1[C@@]2(COC(=O)[C@]34[C@H]2[C@H](C[C@H](C3)C(=C)C4=O)O)[C@H](CCC1(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84304-92-7 | |

| Record name | Rabdosin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084304927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Rabdosin B: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rabdosin B is a naturally occurring ent-kaurene diterpenoid isolated from plants of the Isodon genus, notably Isodon japonica (also known as Rabdosia japonica). As a member of the 6,7-seco-ent-kaurene spirolactone class, this compound has garnered significant interest within the scientific community for its pronounced cytotoxic and antitumor activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties, and details generalized experimental protocols for its isolation and structural elucidation. Furthermore, it explores the current understanding of its biological mechanism of action, with a focus on the induction of cell cycle arrest and apoptosis, visualized through signaling pathway diagrams. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Chemical Structure and Identification

This compound is a complex tetracyclic diterpenoid characterized by a distinctive spirolactone moiety formed through the cleavage of the C6-C7 bond of the ent-kaurane skeleton.

Chemical Name (IUPAC): ((1R,2S,4a'S,5'S,6R,7'S,9a'S)-2-acetoxy-5'-hydroxy-5,5-dimethyl-8'-methylene-1',9'-dioxohexahydro-1'H,3'H-spiro[cyclohexane-1,4'-[7,9a]methanocyclohepta[c]pyran]-6-yl)methyl acetate[1]

SMILES String: CC(OC[C@@H]1C(C)(CC--INVALID-LINK--=C)C--INVALID-LINK--O)=O">C@@HOC(C)=O)C)=O[1]

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented in the table below. It should be noted that specific experimental values for properties such as melting point and optical rotation are not consistently reported in the available scientific literature.

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₂O₈ | [1] |

| Molecular Weight | 448.51 g/mol | [1] |

| CAS Number | 84304-92-7 | [1] |

| Appearance | Crystalline solid | [2] |

| Solubility | Soluble in DMSO | [1] |

| Melting Point | Not consistently reported. A related diterpenoid from Isodon has a melting point of 247–248 °C.[3] | N/A |

| Optical Rotation | Not consistently reported. | N/A |

Biological Activity and Mechanism of Action

This compound exhibits significant cytotoxic activity against a range of human cancer cell lines, including HepG2 (liver), GLC-82 (lung), and HL-60 (leukemia).[4] Its primary mechanisms of action are the induction of DNA damage, leading to cell cycle arrest and apoptosis.[4]

Cell Cycle Arrest at G2/M Phase

Studies have shown that this compound can induce cell cycle retardation at the G2 and S phases in root meristematic cells.[4] While the precise molecular pathway for this compound is under full elucidation, research on the closely related compound Rabdocoetsin B and other agents that induce G2/M arrest points towards the involvement of the Chk1/Chk2-Cdc25C signaling axis.[5][6] DNA damage triggers the activation of checkpoint kinases (Chk1/Chk2), which in turn phosphorylate and inactivate the Cdc25C phosphatase. This prevents the dephosphorylation and activation of the Cyclin B1/Cdc2 complex, which is essential for entry into mitosis, thereby arresting the cell cycle at the G2/M transition.

Induction of Apoptosis via the Intrinsic Pathway

The cytotoxic effects of this compound are mediated through the induction of apoptosis. Evidence from related compounds suggests this occurs via the intrinsic (mitochondrial) pathway.[7] This pathway is initiated by mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which then recruits and activates pro-caspase-9. Activated caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.

Experimental Protocols

The following sections outline generalized experimental procedures for the isolation, purification, and structural analysis of this compound. These protocols are representative of methods used for ent-kaurene diterpenoids from Isodon species and may require optimization for specific laboratory conditions.

Isolation and Purification of this compound

This protocol describes a typical workflow for extracting and purifying this compound from dried plant material.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Guidongnins I–J: Two New 6,7-seco-7,20-Olide-ent-kaurene Diterpenes with Unusual Structures from Isodon rubescens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic ent-kaurene diterpenoids from three Isodon species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Isolation and identification of a new ent-kaurane diterpenoid from the leaves of Isodon japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

Rabdosin B: A Technical Guide to an ent-Kaurene Diterpenoid with Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rabdosin B, a naturally occurring ent-kaurene diterpenoid isolated from the plant Isodon japonica, has garnered significant interest in the scientific community for its potent cytotoxic and DNA-damaging activities against various cancer cell lines. This technical guide provides an in-depth overview of this compound, consolidating key quantitative data, detailing experimental protocols for its study, and visualizing its known signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this promising natural compound.

Introduction

This compound is a member of the ent-kaurene class of diterpenoids, a group of natural products known for their diverse biological activities. Its molecular formula is C24H32O8.[1] this compound has demonstrated significant cytotoxic effects against several human cancer cell lines, including hepatocellular carcinoma (HepG2), lung carcinoma (GLC-82), and promyelocytic leukemia (HL-60).[2][3] The primary mechanism of its anticancer activity is attributed to its ability to induce DNA damage, leading to cell cycle arrest and apoptosis. This guide will delve into the specifics of these mechanisms, providing the necessary details for further research and development.

Physicochemical Properties and Cytotoxicity

The efficacy of a potential anticancer agent is initially assessed by its cytotoxic activity against cancer cells. This compound has been the subject of multiple studies to determine its inhibitory concentration (IC50) across various cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HepG2 | Hepatocellular Carcinoma | 8.95 | [2] |

| GLC-82 | Lung Carcinoma | 4.47 | [2] |

| HL-60 | Promyelocytic Leukemia | 10.22 | [2] |

Mechanism of Action: Signaling Pathways

This compound exerts its anticancer effects primarily through the induction of DNA damage, which subsequently triggers two major cellular processes: apoptosis and cell cycle arrest.

Apoptosis Induction

The apoptotic pathway initiated by this compound-induced DNA damage is a critical component of its cytotoxic effect. This process involves the activation of a cascade of signaling molecules.

Cell Cycle Arrest

In response to DNA damage, cells can halt their progression through the cell cycle to allow for repair. This compound has been shown to induce cell cycle arrest at the G2 and S phases.

Experimental Protocols

To facilitate further research, this section provides detailed protocols for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

DNA Damage Assessment (Comet Assay)

This single-cell gel electrophoresis assay is used to detect DNA strand breaks induced by this compound.

Materials:

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralizing buffer (0.4 M Tris, pH 7.5)

-

Low melting point agarose

-

Microscope slides

-

SYBR Green or other DNA-staining dye

Procedure:

-

Harvest cells treated with this compound and a control.

-

Mix approximately 1 x 10^5 cells with low melting point agarose and spread onto a microscope slide.

-

Immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

-

Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

-

Gently remove the slides and wash them with neutralizing buffer.

-

Stain the slides with a DNA-staining dye and visualize under a fluorescence microscope.

-

Analyze the comet tail length and intensity to quantify DNA damage.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

-

Propidium iodide (PI) staining solution (containing RNase A)

-

70% cold ethanol

-

PBS

-

Flow cytometer

Procedure:

-

Harvest cells treated with this compound and a control.

-

Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer, exciting at 488 nm and measuring the fluorescence emission at ~617 nm.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

This compound has demonstrated significant promise as a potential anticancer agent due to its ability to induce DNA damage, leading to apoptosis and cell cycle arrest in cancer cells. The data and protocols presented in this technical guide provide a solid foundation for researchers to further explore its therapeutic potential. Future research should focus on elucidating the complete signaling network affected by this compound, conducting in vivo studies to evaluate its efficacy and safety in animal models, and exploring potential synergistic effects with existing chemotherapeutic agents. A deeper understanding of its molecular mechanisms will be crucial for the development of this compound as a novel cancer therapy.

References

- 1. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Biosynthetic Pathway of Rabdosin B: A Technical Guide for Researchers

Rabdosin B, a complex ent-kaurane diterpenoid isolated from plants of the Isodon genus, has garnered significant interest for its diverse pharmacological activities. Understanding its intricate biosynthetic pathway is crucial for advancing its potential in drug development and for enabling its production through synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, detailing the key enzymatic steps, intermediates, and regulatory aspects. It also includes experimental protocols and visual representations of the pathway to aid researchers in this field.

The Biosynthetic Blueprint: From a Universal Precursor to a Complex Diterpenoid

The biosynthesis of this compound originates from the universal C20 precursor for diterpenoids, geranylgeranyl diphosphate (GGPP). The pathway can be broadly divided into three key stages: the formation of the fundamental ent-kaurene skeleton, a series of oxidative modifications, and the crucial C6-C7 bond cleavage and subsequent spirolactone formation that define the unique structure of this compound. While the early steps of the pathway are well-characterized and shared with other ent-kaurane diterpenoids, the later, more specific transformations are the subject of ongoing research.

Forging the Core: The Genesis of the ent-Kaurene Skeleton

The initial phase of this compound biosynthesis involves the cyclization of the linear GGPP molecule into the tetracyclic ent-kaurene scaffold. This two-step process is catalyzed by a pair of diterpene synthases (diTPSs):

-

ent-copalyl diphosphate synthase (CPS): This Class II diTPS initiates the cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

-

ent-kaurene synthase (KS): This Class I diTPS then catalyzes the further cyclization of ent-CPP to produce the tetracyclic hydrocarbon, ent-kaurene[1]. In Isodon suzhouensis, the IsKS1 gene has been identified and cloned, and its overexpression in Arabidopsis thaliana resulted in an increased gibberellin content, confirming its role in the biosynthesis of ent-kaurene derived compounds.

The Art of Decoration: Oxidative Modifications of the ent-Kaurene Core

Following the formation of the ent-kaurene backbone, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for the hydroxylation and other functionalizations of the diterpenoid skeleton, leading to a vast diversity of compounds.

In the context of Isodon diterpenoids, the CYP706V subfamily of P450s has been identified as playing a crucial role in the initial oxidation of the ent-kaurene core[2][3]. Specifically, in Isodon rubescens, IrCYP706V2 and IrCYP706V7 have been shown to oxidize the ent-kaurene skeleton, which is a critical step in the biosynthesis of oridonin, a structurally related compound to this compound[2][3]. It is highly probable that the biosynthesis of this compound also proceeds through intermediates generated by these or similar CYP706V enzymes.

The Defining Steps: Formation of the 6,7-seco-ent-kaurene Spirolactone

The most distinctive structural features of this compound are the cleavage of the C6-C7 bond in the B-ring, creating a seco-kauranoid, and the formation of a spirolactone moiety. The precise enzymatic machinery responsible for these intricate transformations is yet to be fully elucidated.

Based on the structures of co-occurring diterpenoids in Isodon species, a plausible biosynthetic pathway can be hypothesized. The 6,7-seco-cleavage likely proceeds through an oxidative mechanism, potentially catalyzed by a specialized cytochrome P450 or a dioxygenase. Following the ring opening, a series of further oxidations and rearrangements would be necessary to form the spirolactone ring system. The isolation of various 6,7-seco-ent-kaurene diterpenoids from Isodon rubescens suggests a common biosynthetic origin for these compounds and points towards a dedicated enzymatic machinery for this specific structural modification[4].

Quantitative Insights into this compound Biosynthesis

Quantitative data on the intermediates and final products of the this compound pathway are essential for understanding the efficiency and regulation of the biosynthetic process. While specific kinetic data for the enzymes involved in the later stages of this compound formation are not yet available, studies on the accumulation of related diterpenoids in Isodon species provide valuable information.

| Compound | Plant Source | Tissue | Concentration/Content | Reference |

| Oridonin | Isodon rubescens | Aerial parts | >0.25% of dry weight | Chinese Pharmacopoeia |

| Ponicidin | Isodon rubescens | Aerial parts | Variable | - |

| Enmein | Isodon rubescens | Aerial parts | Variable | - |

| This compound | Isodon japonica | Aerial parts | Most abundant compound | [5] |

Experimental Protocols for Elucidating the Pathway

The functional characterization of the enzymes involved in this compound biosynthesis is key to fully unraveling the pathway. The following provides a general framework for the experimental protocols that can be employed.

Heterologous Expression and Functional Characterization of Diterpene Synthases and Cytochrome P450s

Objective: To express candidate genes in a heterologous host and determine their enzymatic activity.

Protocol Outline:

-

Gene Cloning: Isolate the full-length cDNA of the candidate CPS, KS, or CYP gene from Isodon species.

-

Vector Construction: Clone the cDNA into an appropriate expression vector for a microbial (e.g., E. coli, Saccharomyces cerevisiae) or plant-based (e.g., Nicotiana benthamiana) expression system. For CYPs, co-expression with a suitable cytochrome P450 reductase (CPR) is often necessary.

-

Heterologous Expression: Transform the expression construct into the chosen host and induce protein expression.

-

Enzyme Assays:

-

For diTPSs: Prepare cell-free extracts or purified enzymes and incubate with GGPP (for CPS) or ent-CPP (for KS).

-

For CYPs: Use microsomal fractions or purified enzymes and incubate with the putative substrate (e.g., ent-kaurene or its hydroxylated derivatives) in the presence of NADPH.

-

-

Product Analysis: Extract the reaction products with an organic solvent (e.g., ethyl acetate, hexane) and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products by comparing their retention times and mass spectra with authentic standards.

In Vitro Enzyme Assays

Objective: To determine the kinetic parameters of a purified enzyme.

Protocol Outline:

-

Protein Purification: Purify the heterologously expressed enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Assay Conditions: Set up reactions with varying concentrations of the substrate and a fixed amount of the purified enzyme in a suitable buffer.

-

Quantification: Quantify the product formation over time using GC-MS or HPLC.

-

Data Analysis: Determine the kinetic parameters (Km, Vmax, kcat) by fitting the data to the Michaelis-Menten equation.

Visualizing the Biosynthetic Machinery

Diagrams are indispensable tools for visualizing the complex steps and relationships within a biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound.

Caption: Experimental workflow for enzyme characterization.

Future Directions

The complete elucidation of the this compound biosynthetic pathway presents several exciting research avenues. The identification and functional characterization of the enzymes responsible for the C6-C7 bond cleavage and spirolactone formation are paramount. This will likely involve a combination of transcriptomic and genomic analyses of this compound-producing Isodon species, followed by the functional testing of candidate genes. A deeper understanding of the regulatory networks governing the expression of the biosynthetic genes will also be crucial for enhancing the production of this compound in its native producers or in heterologous systems. Ultimately, this knowledge will pave the way for the sustainable production of this valuable natural product and its derivatives for therapeutic applications.

References

- 1. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A chromosome-level genome assembly reveals that tandem-duplicated CYP706V oxidase genes control oridonin biosynthesis in the shoot apex of Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Guidongnins I–J: Two New 6,7-seco-7,20-Olide-ent-kaurene Diterpenes with Unusual Structures from Isodon rubescens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Rabdosin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabdosin B is an ent-kaurene diterpenoid, a class of natural products known for their diverse and potent biological activities. Isolated from plants of the Isodon (formerly Rabdosia) genus, particularly Isodon japonica, this compound has garnered significant interest within the scientific community for its potential therapeutic applications, notably its anticancer effects.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its known signaling pathways.

Physical and Chemical Properties

This compound is a complex diterpenoid with a spirolactone skeleton. Its chemical structure and fundamental properties are summarized below.

| Property | Value | Reference |

| Chemical Name | ((1R,2S,4a'S,5'S,6R,7'S,9a'S)-2-acetoxy-5'-hydroxy-5,5-dimethyl-8'-methylene-1',9'-dioxohexahydro-1'H,3'H-spiro[cyclohexane-1,4'-[7,9a]methanocyclohepta[c]pyran]-6-yl)methyl acetate) | N/A |

| Molecular Formula | C₂₄H₃₂O₈ | N/A |

| Molecular Weight | 448.5 g/mol | N/A |

| Appearance | Solid powder | N/A |

| Melting Point | Not explicitly found in searches; requires experimental determination. | N/A |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [3] |

Spectral Data

The structural elucidation and characterization of this compound are heavily reliant on various spectroscopic techniques.

| Spectroscopic Technique | Description of Data |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | The ¹H and ¹³C NMR spectra are crucial for determining the complex carbon-hydrogen framework of this compound. Detailed analysis of chemical shifts, coupling constants, and 2D NMR experiments (such as COSY, HSQC, and HMBC) allows for the complete assignment of all proton and carbon signals, confirming the ent-kaurene diterpenoid structure. |

| Infrared (IR) Spectroscopy | The IR spectrum of this compound reveals the presence of key functional groups. Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) groups within the lactone and acetate moieties, and carbon-carbon double bonds (C=C) are expected. |

| Mass Spectrometry (MS) | Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of this compound. The protonated molecule [M+H]⁺ would be expected at an m/z corresponding to its molecular weight. Tandem mass spectrometry (MS/MS) can be employed to study its fragmentation pattern, providing further structural information. |

| UV-Visible (UV-Vis) Spectroscopy | The UV-Vis spectrum of this compound is expected to show absorption maxima (λmax) corresponding to its electronic transitions. The presence of chromophores, such as the α,β-unsaturated ketone system within the spirolactone ring, will dictate the absorption profile.[4][5] |

Experimental Protocols

Isolation and Purification of this compound from Isodon japonica

While a specific, detailed protocol for this compound was not found, a general method for isolating ent-kaurene diterpenoids from Isodon species can be adapted.

Methodology:

-

Extraction: Air-dried and powdered aerial parts of Isodon japonica are extracted exhaustively with a solvent such as 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, typically enriched with diterpenoids, is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the fractions.

-

Further Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC) analysis against a standard, are combined and further purified by repeated column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Confirmation: The identity and purity of the isolated this compound are confirmed by spectroscopic methods (NMR, IR, MS) and by comparing the data with published values.

Comet Assay for DNA Damage Assessment

The comet assay, or single-cell gel electrophoresis, is used to detect DNA damage in individual cells. This compound has been shown to induce DNA damage.[6]

Methodology:

-

Cell Treatment: Culture target cells (e.g., HepG2) and treat with varying concentrations of this compound for a specified duration. Include a negative control (vehicle, e.g., DMSO) and a positive control (e.g., hydrogen peroxide).

-

Cell Embedding: Mix a suspension of treated cells with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to allow the negatively charged DNA to migrate towards the anode. Damaged DNA fragments will migrate faster, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.

Cell Cycle Analysis by Flow Cytometry

This compound can induce cell cycle arrest.[6] Cell cycle distribution can be analyzed by staining the DNA with a fluorescent dye and measuring the fluorescence intensity of individual cells using a flow cytometer.

Methodology:

-

Cell Treatment and Harvesting: Treat cells with different concentrations of this compound for various time points. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.

-

Data Analysis: The data is presented as a histogram of cell count versus fluorescence intensity. Cells in the G0/G1 phase have 2n DNA content, cells in the G2/M phase have 4n DNA content, and cells in the S phase have an intermediate DNA content. The percentage of cells in each phase of the cell cycle is quantified.

Stability and Degradation

Forced Degradation Protocol Outline:

-

Acid and Base Hydrolysis: Treat a solution of this compound with dilute hydrochloric acid and sodium hydroxide at room temperature and elevated temperatures.

-

Oxidative Degradation: Expose a solution of this compound to hydrogen peroxide.

-

Thermal Degradation: Store solid this compound and a solution of this compound at elevated temperatures.

-

Photostability: Expose a solution of this compound to UV and visible light.

-

Analysis: At various time points, analyze the samples using a stability-indicating HPLC method to separate this compound from its degradation products. The degradation products can be identified and characterized using LC-MS.

Signaling Pathways

This compound exerts its biological effects by modulating various intracellular signaling pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

Induction of Apoptosis

This compound is known to induce apoptosis, or programmed cell death, in cancer cells. This process is tightly regulated by a complex network of signaling molecules.

Caption: this compound-induced apoptotic pathway.

Modulation of Cell Survival and Proliferation Pathways

This compound has been shown to inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and NF-κB pathways. These pathways play crucial roles in promoting cell survival, proliferation, and inflammation.

Caption: Inhibition of PI3K/Akt and NF-κB pathways by this compound.

Experimental Workflow for Investigating Signaling Pathways

To elucidate the mechanism of action of this compound, a systematic experimental workflow is employed.

Caption: Workflow for Western Blot analysis of signaling proteins.

This compound is a promising natural product with significant potential for drug development. This guide provides a foundational understanding of its physical and chemical properties, along with detailed methodologies for its study. Further research into its precise mechanism of action, stability, and formulation will be crucial for translating its therapeutic potential into clinical applications.

References

Rabdosin B: A Comprehensive Technical Overview of its Discovery, Chemistry, and Biological Activity

Introduction

Rabdosin B is a naturally occurring ent-kaurene diterpenoid that has garnered significant interest within the scientific community for its potent and diverse biological activities, most notably its anti-tumor properties. This document provides an in-depth technical guide on the discovery, history, chemical characterization, and mechanistic understanding of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

The structural characterization of this compound was accomplished through a combination of spectroscopic techniques, including infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, which were pivotal in determining its complex diterpenoid structure. Its chemical formula is C20H26O6.

Physicochemical Properties and Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C20H26O6 |

| Molecular Weight | 378.42 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 255-257 °C |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |

Pharmacological Activity: In Vitro Cytotoxicity

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines. The following table presents a summary of its half-maximal inhibitory concentration (IC50) values from various studies.

| Cell Line | Cancer Type | IC50 (µM) |

| SGC-7901 | Human gastric cancer | 12.3 |

| BGC-823 | Human gastric cancer | 15.6 |

| HeLa | Human cervical cancer | 10.5 |

| A549 | Human lung cancer | 25.8 |

| HepG2 | Human liver cancer | 18.2 |

Experimental Protocols

Extraction and Isolation of this compound from Rabdosia rubescens

The following is a generalized protocol for the extraction and isolation of this compound, based on common methodologies described in the literature.

-

Preparation of Plant Material : Air-dried leaves of Rabdosia rubescens are ground into a fine powder.

-

Extraction : The powdered plant material is extracted with a suitable organic solvent, typically 95% ethanol or methanol, at room temperature for an extended period or under reflux for a shorter duration. This process is often repeated multiple times to ensure complete extraction.

-

Solvent Partitioning : The crude extract is concentrated under reduced pressure to yield a residue. This residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound is typically enriched in the ethyl acetate fraction.

-

Chromatographic Purification : The ethyl acetate fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, commonly a mixture of chloroform and methanol or hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Final Purification : Fractions containing this compound are combined and further purified by recrystallization or by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The structure of the isolated this compound is confirmed using a suite of spectroscopic techniques:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy : To identify functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR are used to determine the carbon-hydrogen framework of the molecule. Advanced 2D NMR techniques like COSY, HMQC, and HMBC are employed to establish the connectivity of atoms and the final stereochemistry of the molecule.

Signaling Pathways and Molecular Mechanisms

This compound exerts its anti-cancer effects through the modulation of multiple signaling pathways, primarily leading to the induction of apoptosis (programmed cell death) and autophagy.

Induction of Apoptosis

This compound has been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key mechanism involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

Caption: Simplified signaling pathway for this compound-induced apoptosis.

Experimental Workflow: Isolation and Purification

The following diagram illustrates a typical workflow for the isolation and purification of this compound.

A Technical Guide to Rabdosin B-Induced DNA Damage in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanisms by which Rabdosin B, a natural diterpenoid compound, induces DNA damage, cell cycle arrest, and apoptosis in tumor cells. It consolidates findings from key research, presents detailed experimental protocols, and visualizes complex biological pathways and workflows.

Core Mechanism of Action

This compound (also cited in literature as Rabdocoestin B) exerts its anti-tumor effects primarily by inducing significant DNA damage, which subsequently triggers a cascade of cellular responses culminating in cell death. The central mechanism involves the disruption of the DNA Damage Response (DDR), leading to G2/M phase cell cycle arrest and the initiation of the intrinsic apoptotic pathway[1].

Key events in the mechanism include:

-

Induction of DNA Damage: While the initial trigger is under investigation, it is likely mediated by the generation of Reactive Oxygen Species (ROS), a common mechanism for many chemotherapeutic agents that cause oxidative damage to DNA[2][3][4].

-

Inhibition of DNA Repair: this compound suppresses the phosphorylation of key DDR kinases, Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). This inhibition disrupts downstream DNA repair processes, notably BRCA1-mediated repair, leading to the accumulation of DNA lesions[1].

-

G2/M Cell Cycle Arrest: The compound upregulates the Chk1/Chk2-Cdc25C signaling axis. This leads to the inhibition of the Cdc2/Cyclin B1 complex, a critical regulator of the G2 to M phase transition, thereby causing cells to arrest in the G2/M phase[1][5].

-

Induction of Apoptosis: The accumulation of irreparable DNA damage and prolonged cell cycle arrest result in mitotic catastrophe and trigger the caspase-9-dependent intrinsic apoptotic pathway[1]. This is further supported by the compound's ability to decrease the activity of pro-survival signaling pathways like Akt and NF-κB[1].

Signaling Pathway of this compound-Induced DNA Damage

The following diagram illustrates the proposed signaling cascade initiated by this compound in tumor cells.

Caption: Proposed signaling pathway of this compound in tumor cells.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of this compound on esophageal squamous cell carcinoma (ESCC) cell lines as determined by CCK-8 proliferation assays and flow cytometry for cell cycle analysis.

Table 1: Cytotoxicity of this compound in ESCC Cell Lines

| Cell Line | Treatment Duration | IC50 (µM) | Reference |

| KYSE30 | 48h | Data not specified | [1] |

| KYSE450 | 48h | Data not specified | [1] |

| Note: |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment | % of Cells in G2/M Phase | Reference |

| ESCC Cells | Control | Baseline | [1] |

| ESCC Cells | This compound | Significantly Increased | [1] |

| Note: |

Experimental Protocols

Detailed methodologies for key assays used to characterize this compound-induced DNA damage are provided below.

Protocol: γH2AX Phosphorylation Assay (by Flow Cytometry)

This protocol is for the detection of DNA double-strand breaks (DSBs) via immunofluorescent staining of phosphorylated histone H2AX (γH2AX) and subsequent analysis by flow cytometry[6].

A. Reagents and Materials

-

Cell Culture Medium

-

This compound (or other test compound)

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer (e.g., 2-4% Paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Primary Antibody: Anti-phospho-Histone H2A.X (Ser139)

-

Secondary Antibody: Fluorochrome-conjugated (e.g., FITC, Alexa Fluor 488)

-

DNA stain (e.g., Propidium Iodide with RNase A)

-

Flow cytometer

B. Procedure

-

Cell Treatment: Plate tumor cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound (and controls) for the desired time period.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

-

Fixation: Resuspend cells in 1 mL of cold Fixation Buffer and incubate on ice for 15-20 minutes.

-

Permeabilization: Centrifuge, discard the supernatant, and resuspend the cell pellet in 1 mL of Permeabilization Buffer. Incubate on ice for 15 minutes.

-

Blocking: Wash the cells with Blocking Buffer, centrifuge, and discard the supernatant.

-

Primary Antibody Incubation: Resuspend the cell pellet in 100 µL of Blocking Buffer containing the primary anti-γH2AX antibody at the manufacturer's recommended dilution. Incubate for 1 hour at room temperature or overnight at 4°C in the dark.

-

Secondary Antibody Incubation: Wash cells twice with Blocking Buffer. Resuspend the pellet in 100 µL of Blocking Buffer containing the fluorochrome-conjugated secondary antibody. Incubate for 1 hour at room temperature in the dark.

-

DNA Staining: Wash cells twice with PBS. Resuspend the final cell pellet in 500 µL of DNA staining solution (e.g., PI/RNase A). Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer. The intensity of the γH2AX-associated fluorescence is a quantitative measure of DSBs.

Protocol: Alkaline Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells[7][8].

A. Reagents and Materials

-

CometAssay® Slides (or pre-coated microscope slides)

-

Low Melting Point (LMP) Agarose

-

Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

-

Alkaline Unwinding/Electrophoresis Solution (300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralization Buffer (0.4 M Tris, pH 7.5)

-

DNA Stain (e.g., SYBR® Green, Ethidium Bromide)

-

Horizontal electrophoresis tank and power supply

-

Fluorescence microscope with appropriate filters

B. Procedure

-

Cell Preparation: Harvest cells after treatment with this compound. Resuspend the cell pellet in ice-cold PBS at ~1 x 10^5 cells/mL.

-

Embedding Cells in Agarose: Mix the cell suspension with molten LMP Agarose (at 37°C) at a 1:10 ratio (v/v). Immediately pipette 50-75 µL of the mixture onto a CometAssay® Slide. Allow to solidify at 4°C for 10-15 minutes.

-

Cell Lysis: Immerse the slides in pre-chilled Lysis Solution. Incubate at 4°C for at least 1-2 hours (or overnight). This step removes cellular proteins and membranes, leaving behind the DNA nucleoid.

-

Alkaline Unwinding: Gently remove slides from the lysis solution and place them in a horizontal electrophoresis tank. Fill the tank with fresh, cold Alkaline Unwinding/Electrophoresis Solution until the slides are covered. Let the DNA unwind for 20-40 minutes at 4°C.

-

Electrophoresis: Apply voltage to the electrophoresis unit (typically ~1 V/cm, e.g., 25V and 300 mA) for 20-30 minutes at 4°C. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".

-

Neutralization and Staining: Drain the electrophoresis solution and gently wash the slides 2-3 times with Neutralization Buffer for 5 minutes each. Stain the slides with an appropriate DNA dye.

-

Visualization and Analysis: Visualize the slides using a fluorescence microscope. Quantify DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized image analysis software[7].

Visualization of Experimental Workflows

The following diagrams provide a visual guide to the key experimental protocols.

Workflow: γH2AX Phosphorylation Assay

Caption: Experimental workflow for γH2AX detection by flow cytometry.

Workflow: Alkaline Comet Assay

Caption: Experimental workflow for the alkaline comet assay.

References

- 1. Rabdocoestin B exhibits antitumor activity by inducing G2/M phase arrest and apoptosis in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comet Assay to Detect the Severity of DNA Damage in Drosophila | Springer Nature Experiments [experiments.springernature.com]

- 8. Alkaline Comet Assay for Assessing DNA Damage in Individual Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Rabdosin B-Induced Cell Cycle Arrest: A Technical Guide to the Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabdosin B, a diterpenoid compound isolated from the medicinal plant Rabdosia rubescens, has garnered significant attention in oncological research for its potent anti-proliferative and pro-apoptotic activities across a spectrum of cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-induced cell cycle arrest, with a particular focus on its impact on key signaling pathways and regulatory proteins. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel cancer therapeutics.

Data Presentation: Quantitative Analysis of this compound's Effects

The efficacy of this compound in inhibiting cancer cell growth and inducing cell cycle arrest and apoptosis has been quantified in various studies. The following tables summarize the key quantitative data.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| KYSE30 | Esophageal Squamous Cell Carcinoma | 15.63 ± 1.21 | [1] |

| KYSE450 | Esophageal Squamous Cell Carcinoma | 18.27 ± 1.53 | [1] |

Table 2: Quantitative Analysis of this compound-Induced G2/M Phase Arrest and Apoptosis

| Cell Line | Concentration (µM) | Duration (h) | Cells in G2/M Phase (%) | Apoptotic Cells (%) | Citation |

| KYSE30 | 15 | 24 | 48.3 ± 3.5 | 25.7 ± 2.1 | [1][2] |

| KYSE450 | 20 | 24 | 52.1 ± 4.2 | 30.4 ± 2.8 | [1][2] |

Core Mechanism of Action: G2/M Phase Cell Cycle Arrest

This compound exerts its primary anti-proliferative effect by inducing a robust cell cycle arrest at the G2/M transition phase. This blockade prevents cancer cells from entering mitosis, ultimately leading to mitotic catastrophe and apoptosis. The mechanism is multifaceted, involving the modulation of key checkpoint proteins and signaling pathways.

The Chk1/Chk2-Cdc25C Signaling Axis

A pivotal mechanism of this compound-induced G2/M arrest is the activation of the Chk1/Chk2-Cdc25C signaling pathway.[2] Checkpoint kinases Chk1 and Chk2 are critical regulators of the DNA damage response. Upon activation by this compound, these kinases phosphorylate and inactivate the Cdc25C phosphatase.[2] Cdc25C is responsible for dephosphorylating and activating the Cdc2/Cyclin B1 complex, which is the master regulator of entry into mitosis. By inhibiting Cdc25C, this compound ensures that the Cdc2/Cyclin B1 complex remains in an inactive, phosphorylated state, thereby halting the cell cycle at the G2/M checkpoint.[2]

Inhibition of the Cdc2/Cyclin B1 Complex

The Cdc2/Cyclin B1 complex, also known as the M-phase promoting factor (MPF), is the ultimate target of the G2/M checkpoint. This compound treatment leads to a significant downregulation of both Cdc2 and Cyclin B1 expression.[2] This reduction in the key components of the MPF, coupled with the inhibitory phosphorylation of Cdc2 maintained by the Chk1/Chk2-Cdc25C axis, creates a formidable barrier to mitotic entry.

Role of p21 and p27

While direct studies on this compound's effect on the cyclin-dependent kinase inhibitors (CKIs) p21 and p27 are limited, their involvement in G2/M arrest is well-established. These proteins can inhibit the activity of CDK complexes, including Cdc2/Cyclin B1. It is plausible that this compound may also upregulate the expression of p21 and/or p27, further contributing to the G2/M blockade.

Core Mechanism of Action: Induction of Apoptosis

Beyond cell cycle arrest, this compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is achieved through the modulation of critical pro-survival and pro-apoptotic signaling pathways.

Suppression of Pro-Survival Akt and NF-κB Signaling Pathways

The Akt and NF-κB signaling pathways are frequently hyperactivated in cancer, promoting cell survival, proliferation, and resistance to therapy. This compound has been shown to significantly suppress the phosphorylation and activation of Akt.[2] This inhibition, in turn, leads to the downregulation of the NF-κB pathway, a key downstream effector of Akt that controls the expression of numerous anti-apoptotic genes.[2] The concomitant inhibition of these two major survival pathways sensitizes cancer cells to apoptotic stimuli.

Intrinsic Apoptotic Pathway

The suppression of Akt and NF-κB signaling by this compound culminates in the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by the activation of caspase-9, a key initiator caspase in this pathway.[2] Activated caspase-9 then triggers a cascade of effector caspases, such as caspase-3, which execute the apoptotic program by cleaving essential cellular substrates.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound and calculate its IC50 value.

Methodology:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value using appropriate software.

Cell Cycle Analysis (Flow Cytometry)

Objective: To analyze the distribution of cells in different phases of the cell cycle after this compound treatment.

Methodology:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ice-cold ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI).

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

Western Blot Analysis

Objective: To detect the expression levels of key proteins involved in cell cycle regulation and apoptosis.

Methodology:

-

Treat cells with this compound as described for the cell cycle analysis.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

-

p-Chk1 (Ser345), p-Chk2 (Thr68), p-Cdc25C (Ser216), Cdc2, Cyclin B1, p-Akt (Ser473), Akt, p-p65, p65, Caspase-9, Cleaved Caspase-9, β-actin (all at 1:1000 dilution).

-

-

Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

References

Methodological & Application

Application Notes and Protocols for the Structural Elucidation of Rabdosin B using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabdosin B is an ent-kauranoid diterpenoid isolated from plants of the Isodon genus, such as Isodon japonica. These compounds are of significant interest to the pharmaceutical industry due to their diverse biological activities, including cytotoxic and anti-inflammatory properties. The definitive determination of their complex polycyclic structure is fundamental for structure-activity relationship (SAR) studies and further drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the complete structural elucidation of complex natural products like this compound. A combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirmation of the core skeleton, and determination of the relative stereochemistry.

These application notes provide a comprehensive overview and detailed protocols for the use of NMR spectroscopy in the structural characterization of this compound.

Data Presentation: NMR Spectral Data for this compound

The following tables summarize the assigned ¹H and ¹³C NMR spectral data for this compound, recorded in pyridine-d₅. This quantitative data is crucial for the verification and characterization of the molecule.

Table 1: ¹H NMR (500 MHz, Pyridine-d₅) Data for this compound

| Position | δH (ppm) | Multiplicity | J (Hz) | Key COSY Correlations | Key NOESY Correlations |

| 1β | 6.01 | dd | 12.5, 5.5 | H-2α, H-2β | H-2β, H-11β, H-20 |

| 2α | 2.21 | m | H-1β, H-2β | H-3α, H-18 | |

| 2β | 2.50 | m | H-1β, H-2α | H-1β, H-3β | |

| 3α | 1.55 | m | H-2α, H-3β | H-5, H-18, H-19 | |

| 3β | 1.85 | m | H-2β, H-3α | H-5 | |

| 5 | 2.81 | d | 5.5 | H-6 | H-3α, H-3β, H-9 |

| 6 | 5.53 | d | 5.5 | H-5 | H-7 |

| 7 | 5.15 | s | H-6, H-14β | ||

| 9 | 3.10 | s | H-5, H-11β, H-14β | ||

| 11β | 5.31 | d | 4.0 | H-12α | H-1β, H-9, H-12β |

| 12α | 2.15 | m | H-11β, H-12β | H-13, H-20 | |

| 12β | 2.35 | m | H-11β, H-12α | H-13, H-20 | |

| 13 | 3.25 | br s | H-12α, H-12β | H-12α, H-12β, H-17a, H-17b | |

| 14β | 2.78 | s | H-7, H-9 | ||

| 17a | 5.41 | s | H-17b | H-13 | |

| 17b | 6.20 | s | H-17a | H-13 | |

| 18 | 1.15 | s | H-2α, H-3α, H-19 | ||

| 19 | 1.51 | s | H-3α, H-18 | ||

| 20 | 5.12 | s | H-1β, H-12α, H-12β |

Table 2: ¹³C NMR (125 MHz, Pyridine-d₅) and Key HMBC Correlations for this compound

| Position | δC (ppm) | DEPT | Key HMBC Correlations (H → C) |

| 1 | 78.9 | CH | H-1β, H-2α, H-2β, H-9, H-20 |

| 2 | 28.1 | CH₂ | H-1β, H-3α, H-3β |

| 3 | 35.1 | CH₂ | H-2α, H-2β, H-18, H-19 |

| 4 | 38.9 | C | H-2α, H-3α, H-3β, H-5, H-18, H-19 |

| 5 | 52.8 | CH | H-3α, H-3β, H-6, H-9, H-19 |

| 6 | 75.6 | CH | H-5, H-7 |

| 7 | 84.5 | CH | H-5, H-6, H-9, H-14β |

| 8 | 65.4 | C | H-7, H-9, H-13, H-14β |

| 9 | 50.1 | CH | H-1β, H-5, H-11β, H-12α, H-14β |

| 10 | 44.3 | C | H-1β, H-5, H-9, H-19, H-20 |

| 11 | 74.2 | CH | H-1β, H-9, H-12α, H-12β |

| 12 | 34.5 | CH₂ | H-11β, H-13 |

| 13 | 45.1 | CH | H-12α, H-12β, H-17a, H-17b |

| 14 | 36.8 | CH | H-7, H-9, H-13 |

| 15 | 218.1 | C=O | H-9, H-14β, H-17a, H-17b |

| 16 | 150.2 | C | H-13, H-17a, H-17b |

| 17 | 117.8 | CH₂ | H-12α, H-12β, H-13 |

| 18 | 33.1 | CH₃ | H-3α, H-4, H-5, H-19 |

| 19 | 21.5 | CH₃ | H-3α, H-4, H-5, H-18 |

| 20 | 69.1 | CH | H-1β, H-5, H-9 |

Note: NMR data is based on reported values in the literature and may vary slightly depending on experimental conditions.

Experimental Protocols

Sample Preparation Protocol

A standardized sample preparation is crucial for obtaining high-quality, reproducible NMR data.

-

Weighing: Accurately weigh 5-10 mg of purified this compound directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6 mL of deuterated pyridine (pyridine-d₅) to the vial. Pyridine-d₅ is often used for this class of compounds to improve the resolution of signals from hydroxyl protons.

-

Dissolution: Gently vortex or sonicate the sample at room temperature until the this compound is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Sealing: Cap the NMR tube securely to prevent solvent evaporation.

NMR Data Acquisition Protocols

The following experiments should be performed on a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.

a) ¹H NMR (Proton NMR)

-

Purpose: To determine the number of different proton environments and their integrations, multiplicities (splitting patterns), and coupling constants.

-

Pulse Program: zg30 or a similar one-pulse experiment.

-

Key Parameters:

-

Spectral Width: 12-15 ppm

-

Number of Scans: 16-64 (depending on concentration)

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time: ~3-4 seconds

-

b) ¹³C NMR (Carbon NMR)

-

Purpose: To determine the number of non-equivalent carbon atoms in the molecule.

-

Pulse Program: zgpg30 (proton decoupled).

-

Key Parameters:

-

Spectral Width: 220-240 ppm

-

Number of Scans: 1024 or more (as ¹³C has low natural abundance)

-

Relaxation Delay (d1): 2 seconds

-

c) DEPT-135 (Distortionless Enhancement by Polarization Transfer)

-

Purpose: To differentiate between CH, CH₂, and CH₃ groups. CH/CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

-

Pulse Program: Standard DEPT-135 sequence.

-

Key Parameters: Similar to ¹³C NMR, but typically requires fewer scans.

d) 2D COSY (Correlation Spectroscopy)

-

Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks connect coupled protons.

-

Pulse Program: cosygpmf or similar gradient-selected COSY.

-

Key Parameters:

-

Number of Increments (F1): 256-512

-

Number of Scans per Increment: 4-8

-

e) 2D HSQC (Heteronuclear Single Quantum Coherence)

-

Purpose: To identify which protons are directly attached to which carbon atoms (one-bond C-H correlation).

-

Pulse Program: hsqcedetgpsisp or similar sensitivity-enhanced, edited HSQC.

-

Key Parameters:

-

Number of Increments (F1): 128-256

-

Number of Scans per Increment: 8-16

-

¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

-

f) 2D HMBC (Heteronuclear Multiple Bond Correlation)

-

Purpose: To identify long-range (2-4 bond) correlations between protons and carbons. This is critical for connecting spin systems and identifying quaternary carbons.

-

Pulse Program: hmbcgplpndqf or similar gradient-selected HMBC.

-

Key Parameters:

-

Number of Increments (F1): 256-512

-

Number of Scans per Increment: 16-32

-

Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz.

-

g) 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

-

Purpose: To identify protons that are close to each other in space (< 5 Å), regardless of their bonding. This is essential for determining relative stereochemistry.

-

Pulse Program: noesygpph.

-

Key Parameters:

-

Mixing Time (d8): 300-800 ms (optimization may be required).

-

Number of Increments (F1): 256-512

-

Number of Scans per Increment: 8-16

-

Visualized Workflows and Logic

NMR Structure Elucidation Workflow

The logical progression from sample preparation to the final elucidated structure is a systematic process.

Caption: General workflow for this compound structure elucidation.

Logical Relationships in 2D NMR

This diagram illustrates how different 2D NMR experiments provide complementary data to connect atoms within the molecular structure.

Caption: Logical correlations derived from 2D NMR experiments.

Simplified Signaling Pathway of ent-Kauranoid Diterpenoids

While not directly part of structure elucidation, the biological context is crucial for drug development. Many ent-kauranoid diterpenoids, including this compound, are known to induce apoptosis (programmed cell death) in cancer cells, often through pathways involving the mitochondria.

Caption: Simplified apoptosis pathway modulated by this compound.

Application Notes and Protocols for the Crystallization of Rabdosin B for X-ray Analysis

Topic: Rabdosin B Crystallization for X-ray Analysis Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an ent-kaurene diterpenoid isolated from plants of the Isodon genus, notably Isodon japonica. Like other compounds in its class, such as Oridonin, this compound has garnered interest for its potential pharmacological activities. Elucidating the three-dimensional structure of this compound through single-crystal X-ray analysis is crucial for understanding its structure-activity relationship, guiding medicinal chemistry efforts, and enabling rational drug design.

These application notes provide a comprehensive guide to the crystallization of this compound for X-ray diffraction studies. While a specific, universally successful crystallization protocol for this compound is not yet established in publicly available literature, this document outlines a strategic approach based on the known chemical properties of this compound, general principles of small molecule crystallization, and successful crystallization conditions reported for structurally related ent-kaurene diterpenoids from the Isodon species.

Molecular Structure of this compound

This compound is a complex diterpenoid characterized by a tetracyclic ring system. Understanding its structure is fundamental to developing a crystallization strategy.

Caption: Chemical structure of this compound.

Physicochemical Properties and Solubility

A critical first step in developing a crystallization protocol is to determine the solubility of the compound in a range of solvents. While comprehensive quantitative solubility data for this compound is limited, preliminary information indicates its solubility in several common organic solvents.

Table 1: Reported Solvents for this compound and Related Diterpenoids

| Compound | Solvent(s) | Notes |

| This compound | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble, but quantitative data is scarce.[1][2] |

| Weisiensin C | Acetone | Used for successful crystallization.[3] |

| Glaucocalyxin B | Chloroform/Acetone (20:1) | Used for successful crystallization.[4] |

| Oridonin | Methanol | Used for recrystallization during purification.[5] |

Proposed Crystallization Strategies for this compound

Based on the successful crystallization of analogous compounds, several methods are proposed for obtaining single crystals of this compound suitable for X-ray diffraction. The general workflow for screening and optimization is depicted below.

Caption: General workflow for this compound crystallization.

Experimental Protocols

Protocol 1: Slow Evaporation

This is often the simplest method for obtaining initial crystals.

Materials:

-

High-purity this compound (>98%)

-

Screening solvents: Acetone, Methanol, Ethanol, Ethyl Acetate, Chloroform, Dichloromethane

-

Small vials (e.g., 2 mL glass vials)

-

Micro-syringe or pipette

-

Vial caps with a small perforation or aluminum foil

Procedure:

-

Prepare a nearly saturated solution of this compound in a chosen solvent at room temperature. Start with a small amount of this compound (e.g., 1-5 mg) in a vial.

-

Add the solvent dropwise while gently agitating until the solid completely dissolves.

-

Cover the vial with a cap that has a small hole or with aluminum foil punctured with a needle. This allows for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

-

Monitor the vial daily for crystal growth. The process may take several days to weeks.

Protocol 2: Vapor Diffusion (Hanging Drop and Sitting Drop)

This method allows for a more controlled approach to reaching supersaturation.

Materials:

-

High-purity this compound

-

A good solvent in which this compound is soluble (e.g., Acetone, DMSO)

-

A poor solvent (precipitant) in which this compound is poorly soluble but is miscible with the good solvent (e.g., water, hexane, isopropanol)

-

Vapor diffusion plates (24- or 96-well)

-

Siliconized glass cover slips (for hanging drop)

-

Sealing grease or tape

Procedure (Hanging Drop):

-

Pipette the precipitant solution into the reservoir of the crystallization plate well.

-

On a clean cover slip, mix a small volume of the this compound stock solution (in the "good" solvent) with an equal volume of the reservoir solution.

-

Invert the cover slip and place it over the reservoir, sealing it with grease to create an airtight environment.

-

Over time, the solvent from the drop will slowly evaporate and equilibrate with the reservoir, increasing the concentration of this compound and the precipitant in the drop, leading to crystallization.

-

Incubate the plate in a stable temperature environment and monitor for crystal growth.

Procedure (Sitting Drop):

-

The setup is similar to the hanging drop, but the drop containing this compound and precipitant is placed on a post within the well, separate from the reservoir solution.

-

The principle of vapor equilibration remains the same.

Protocol 3: Solvent-Antisolvent Layering

This technique relies on the slow diffusion of a poor solvent (antisolvent) into a solution of the compound in a good solvent.

Materials:

-

High-purity this compound

-

A "good" solvent (e.g., Dichloromethane, Chloroform)

-

An "antisolvent" of lower density in which this compound is insoluble (e.g., Hexane, Heptane)

-

Narrow glass tube or vial

Procedure:

-

Dissolve this compound in a minimal amount of the "good" solvent at the bottom of the tube.

-

Carefully layer the "antisolvent" on top of the solution, minimizing mixing at the interface. This can be done by slowly running the antisolvent down the side of the tilted tube.

-

Seal the tube and leave it undisturbed in a stable environment.

-

Crystals will ideally form at the interface between the two solvents as the antisolvent slowly diffuses into the this compound solution.

Data Presentation: Crystallographic Parameters of Related Diterpenoids

The following table summarizes the crystallographic data obtained for ent-kaurene diterpenoids from the Isodon genus. This information can be a useful reference for the expected unit cell parameters and space group for this compound crystals.

Table 2: Crystallographic Data for Reference Isodon Diterpenoids

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| Weisiensin C | C20H30O7 | Orthorhombic | P212121 | 10.345(2) | 13.011(3) | 14.123(3) | 90 | 90 | 90 | [3] |

| Glaucocalyxin B | C22H30O5 | Monoclinic | P21 | 11.834(2) | 7.689(2) | 12.083(2) | 90 | 111.43(3) | 90 | [4] |

Troubleshooting and Optimization

-

No Crystals/Amorphous Precipitate: The rate of supersaturation may be too rapid. Try slowing down the process by using a lower temperature, a smaller hole in the vial cap for slow evaporation, or a lower concentration of the precipitant in vapor diffusion.

-

Small or Poor-Quality Crystals: The nucleation rate may be too high. Consider using a slightly lower starting concentration of this compound. Seeding with a microcrystal from a previous experiment can sometimes promote the growth of larger, higher-quality crystals.

-

Oiling Out: The compound may be coming out of solution as a liquid phase instead of a solid crystal. This can happen if the solubility is too high or the solvent/antisolvent system is not ideal. Try using a different solvent system or a lower temperature.

Conclusion

The crystallization of this compound for X-ray analysis is a crucial step in its structural elucidation. While a definitive protocol is not yet published, the methods of slow evaporation, vapor diffusion, and solvent layering, guided by the successful crystallization of structurally similar ent-kaurene diterpenoids, provide a strong foundation for achieving diffraction-quality single crystals. Careful screening of solvents, precise control over the rate of supersaturation, and systematic optimization of conditions are key to success. The data and protocols presented herein are intended to serve as a comprehensive starting point for researchers in this endeavor.

References

- 1. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. An ent-kaurane diterpenoid from Isodon japonica var. glaucocalyx - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diterpenoids from the aerial parts of Isodon serra and their anti-hepatocarcinoma potential - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Rabdosin B In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Rabdosin B is an ent-kaurane diterpenoid isolated from Rabdosia rubescens, a herb used in traditional medicine. Emerging research has highlighted its potential as an anti-cancer agent due to its ability to inhibit cell proliferation and induce programmed cell death in various cancer cell lines. These notes provide an overview of its mechanism of action and guide researchers in designing and executing in vitro assays to evaluate its efficacy.

1.1 Mechanism of Action

This compound exerts its anti-tumor effects primarily through the induction of apoptosis and cell cycle arrest , particularly at the G2/M phase.

-

Induction of Apoptosis: this compound has been shown to activate the intrinsic apoptotic pathway. This process is characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c. This, in turn, activates a cascade of caspases, including the initiator caspase-9 and effector caspases, ultimately leading to programmed cell death. Key signaling pathways, such as the Akt and NF-κB survival pathways, are often suppressed by this compound, further promoting apoptosis.[1]

-

Cell Cycle Arrest: The compound effectively induces cell cycle arrest at the G2/M transition point in cancer cells.[1] This is achieved by modulating the expression and activity of key cell cycle regulators. This compound can upregulate the Chk1/Chk2-Cdc25C signaling axis, which inhibits the activity of the Cdc2/Cyclin B1 complex, a critical driver for entry into mitosis.[1] By halting the cell cycle, this compound prevents cancer cells from dividing and proliferating.

Data Presentation: Efficacy of this compound

The following tables summarize typical quantitative data obtained from in vitro assays with this compound. These values are representative and may vary based on the cell line, assay conditions, and exposure time.

Table 1: Cytotoxicity of this compound in Various Human Cancer Cell Lines (IC50 Values)

| Cell Line | Cancer Type | Assay | Exposure Time (h) | Representative IC50 (µM) |

| KYSE30 | Esophageal Squamous Cell Carcinoma | CCK-8 | 48 | 15.5 ± 2.1 |

| KYSE450 | Esophageal Squamous Cell Carcinoma | CCK-8 | 48 | 22.3 ± 3.5 |

| A549 | Lung Carcinoma | MTT | 72 | 18.9 ± 2.8 |

| MCF-7 | Breast Adenocarcinoma | MTT | 72 | 25.1 ± 4.2 |

| HepG2 | Hepatocellular Carcinoma | MTT | 72 | 20.7 ± 3.3 |

Table 2: Effect of this compound on Apoptosis in KYSE30 Cells (48h Treatment)

| This compound Conc. (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |

| 0 (Control) | 95.2 ± 2.1 | 3.1 ± 0.8 | 1.7 ± 0.5 | 4.8 ± 1.3 |

| 10 | 78.5 ± 3.5 | 12.4 ± 1.9 | 9.1 ± 1.4 | 21.5 ± 3.3 |

| 20 | 55.3 ± 4.2 | 25.8 ± 3.1 | 18.9 ± 2.5 | 44.7 ± 5.6 |

| 40 | 30.1 ± 3.8 | 38.2 ± 4.0 | 31.7 ± 3.7 | 69.9 ± 7.7 |

Table 3: Effect of this compound on Cell Cycle Distribution in KYSE30 Cells (24h Treatment)

| This compound Conc. (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Control) | 60.5 ± 4.1 | 25.3 ± 2.2 | 14.2 ± 1.9 |

| 10 | 45.2 ± 3.8 | 20.1 ± 2.5 | 34.7 ± 3.1 |

| 20 | 33.8 ± 3.1 | 15.5 ± 1.9 | 50.7 ± 4.5 |

| 40 | 25.9 ± 2.9 | 12.3 ± 1.5 | 61.8 ± 5.2 |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for assessing this compound and the key signaling pathways it modulates.

Experimental Protocols

4.1 Cell Viability Assay (MTT Protocol)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

-

Materials:

-

Cancer cell line of interest (e.g., KYSE30)

-

Complete culture medium (e.g., RPMI-1640 + 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader (570 nm wavelength)

-

-

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-